molecular formula C17H15Cl3N6O4 B4542982 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B4542982
M. Wt: 473.7 g/mol
InChI Key: XUOZLOPKGIXJEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to the one involves complex reactions, including the acetylation of primary amines, cyclization processes, and the creation of oxadiazole derivatives. For example, Kusakiewicz-Dawid et al. (2007) demonstrated the synthesis of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, showcasing the use of acetic anhydride and various solvents to produce acetylated products with detailed structural and spectroscopic characterization (Kusakiewicz-Dawid et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using X-ray diffraction, NMR, and other spectroscopic methods. For instance, Naveen et al. (2021) synthesized and characterized a novel pyrazole derivative, providing insights into its molecular structure through single-crystal X-ray diffraction studies and various spectroscopic methods, highlighting the importance of molecular interactions in determining the compound's stability and properties (Naveen et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often involve nucleophilic substitution, cyclization, and acetylation. Asif et al. (2021) explored the synthesis of new oxadiazole derivatives, detailing their preparation, structural characterization, and evaluation of their antimicrobial activities, showcasing the diverse reactivity and potential applications of these compounds (Asif et al., 2021).

Physical Properties Analysis

The physical properties, including solubility, melting points, and stability, of similar compounds have been determined through empirical studies. Kumara et al. (2018) synthesized a novel pyrazole derivative and conducted a comprehensive analysis of its crystal structure, Hirshfeld surface, DFT calculations, and thermal analysis, providing valuable insights into its physical characteristics and stability (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, functional group transformations, and the mechanism of reactions, have been a focus of research. Ledenyova et al. (2018) studied the reaction mechanism of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing complex mechanisms involving ANRORC rearrangement and providing insights into the chemical properties of these compounds (Ledenyova et al., 2018).

properties

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl3N6O4/c18-10-1-2-13(12(20)5-10)29-9-15(27)21-3-4-22-16(28)17-24-14(25-30-17)8-26-7-11(19)6-23-26/h1-2,5-7H,3-4,8-9H2,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOZLOPKGIXJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl3N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 3
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

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